An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methylnaphthalene
An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: October 26, 2023
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-2-methylnaphthalene (also known as 2-Methyl-1-naphthylamine). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of this versatile chemical intermediate. This guide delves into the structural features, reactivity, and spectroscopic profile of 1-Amino-2-methylnaphthalene, offering practical insights and detailed experimental protocols. Furthermore, it explores its emerging significance as a key building block in the synthesis of targeted therapeutics, particularly KRAS G12C inhibitors, and provides a contextual understanding of its role in modern medicinal chemistry.
Introduction
1-Amino-2-methylnaphthalene is a substituted naphthalene derivative that has garnered significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structural scaffold, featuring a reactive primary amine and a methyl group on the naphthalene ring system, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. The interplay of the electron-donating amino and methyl groups significantly influences the reactivity of the aromatic system, enabling selective functionalization.
Recently, the importance of 1-Amino-2-methylnaphthalene has been underscored by its use in the development of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene implicated in various cancers. This guide aims to be an authoritative resource, providing both fundamental chemical knowledge and practical, field-proven methodologies related to this important compound.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 1-Amino-2-methylnaphthalene are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2246-44-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | White or Colorless to Brown powder to lump to clear liquid | [3] |
| Melting Point | 28-31 °C (lit.) | [4][5] |
| Boiling Point | 312.3 °C at 760 mmHg | [6] |
| Density | 1.106 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.668 - 1.670 | [4][6] |
| Solubility | Soluble in methanol. | [7] |
Synthesis and Purification
The synthesis of 1-Amino-2-methylnaphthalene can be achieved through various routes, with the choice of method often depending on the desired scale and purity. A common and effective laboratory-scale synthesis involves the amination of a corresponding halo-naphthalene derivative.
Synthetic Workflow
A general and illustrative workflow for the synthesis of 1-Amino-2-methylnaphthalene is depicted below. This process typically starts from a readily available brominated naphthalene precursor.
Caption: General workflow for the synthesis of 1-Amino-2-methylnaphthalene.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example of a nickel-catalyzed amination reaction for the synthesis of 1-Amino-2-methylnaphthalene.[5]
Materials:
-
1-Bromo-2-methylnaphthalene (1.0 eq)
-
Sodium tert-butoxide (NaOtBu) (4.4 eq)
-
Ammonia (NH₃) (0.5 M solution in 1,4-dioxane, 3.0 eq)
-
((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%)
-
(+/-)-binap (5 mol%)
-
Anhydrous 1,4-dioxane
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried reaction vial with a PTFE-sealed screw cap
-
Magnetic stir bar
Procedure:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, add the nickel catalyst ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), (+/-)-binap (5 mol%), and 1-bromo-2-methylnaphthalene (1.0 eq).
-
Transfer the vial to an argon-filled glove box.
-
Sequentially add sodium tert-butoxide (4.4 eq) and the 0.5 M solution of ammonia in 1,4-dioxane (3.0 eq).
-
Seal the reaction vial tightly with the PTFE-sealed screw cap.
-
Remove the vial from the glove box and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (15 mL).
-
Wash the organic layer sequentially with 1 M NaOH solution (10 mL) and deionized water (10 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Purification of the crude 1-Amino-2-methylnaphthalene is crucial to remove any unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a highly effective method for achieving high purity.[5][8]
Materials:
-
Crude 1-Amino-2-methylnaphthalene
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl acetate (EtOAc) mixture (e.g., 90:10 v/v)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with the hexane/EtOAc (90:10) mixture, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize under a UV lamp.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified 1-Amino-2-methylnaphthalene as a dark orange oil.[5]
Alternative Purification: Recrystallization
For larger quantities or to obtain a crystalline solid, recrystallization can be employed.[5][9] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.
Reactivity and Chemical Behavior
The chemical reactivity of 1-Amino-2-methylnaphthalene is dictated by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the naphthalene ring system.
Electrophilic Aromatic Substitution
Both the amino and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to their own positions.[2][10] In the case of 1-Amino-2-methylnaphthalene, the powerful activating and ortho, para-directing effect of the amino group dominates. The methyl group provides a weaker activating effect.
The primary sites for electrophilic attack are the C4 and C5 positions. The C4 position is para to the amino group and meta to the methyl group. The C5 position is in the adjacent ring and is influenced by the overall increased electron density of the substituted ring. The steric hindrance from the methyl group at the C2 position may influence the regioselectivity of the substitution.
Caption: Predicted regioselectivity of electrophilic aromatic substitution on 1-Amino-2-methylnaphthalene.
Reactions of the Amino Group
The primary amino group of 1-Amino-2-methylnaphthalene undergoes typical reactions of aromatic amines.
-
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This diazonium salt is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, and -OH.
-
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent reactions or to introduce specific functionalities.
Spectroscopic Characterization
The structural elucidation of 1-Amino-2-methylnaphthalene and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the number and environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the amino protons (which may be broad), and the methyl protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of 1-Amino-2-methylnaphthalene will show distinct signals for the eleven carbon atoms.[13]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H | ~7.0 - 8.0 (multiplet) | ~110 - 150 |
| NH₂ | variable, often broad | - |
| CH₃ | ~2.2 - 2.5 (singlet) | ~15 - 25 |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of key functional groups.[14][15]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17] The molecular ion peak (M⁺) for 1-Amino-2-methylnaphthalene would be expected at m/z = 157. Common fragmentation patterns for aromatic amines may involve the loss of HCN or cleavage of the methyl group.
Application in Drug Development: KRAS G12C Inhibitors
A significant and recent application of 1-Amino-2-methylnaphthalene is in the synthesis of covalent inhibitors of the KRAS G12C mutant protein.[18] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[19] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is a key driver in a subset of non-small cell lung, colorectal, and pancreatic cancers.
The KRAS G12C Signaling Pathway and Inhibition
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its accumulation in the active state and constitutive downstream signaling, driving tumorigenesis.
Covalent KRAS G12C inhibitors are designed to specifically target the mutant cysteine residue. These inhibitors typically contain an electrophilic "warhead" (often an acrylamide) that forms a covalent bond with the thiol group of the cysteine in the inactive, GDP-bound state of KRAS G12C. This covalent modification locks the protein in its inactive conformation, thereby blocking downstream signaling.[20]
Sources
- 1. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 5. mt.com [mt.com]
- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. goldbio.com [goldbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Diazotisation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE(111180-78-0) 13C NMR spectrum [chemicalbook.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
